molecular formula C15H15ClN2O B3174967 N-(3-Amino-4-chlorophenyl)-3-phenylpropanamide CAS No. 954583-52-9

N-(3-Amino-4-chlorophenyl)-3-phenylpropanamide

Cat. No. B3174967
CAS RN: 954583-52-9
M. Wt: 274.74 g/mol
InChI Key: YNYOLUIDHONVQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as N-(3-amino-4-chlorophenyl) acylamides, involves reacting 1-chloro-2,4-diaminobenzene with at least one acyl chloride in a solvent comprising at least one polar solvent . The reaction is conducted in the presence of at least one acid acceptor .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Analysis : A study focused on the synthesis and characterization of similar compounds, highlighting the importance of crystal structure analysis, spectral investigations (IR, NMR, UV-Vis), and computational methods like DFT calculations to understand the properties of these compounds. Such analyses are crucial for designing materials with specific optical and electronic properties (Demir et al., 2016).

Antimicrobial and Antifungal Activities

  • Antimicrobial Evaluation : Another research effort synthesized thiazole derivatives including similar structural motifs and evaluated their antimicrobial activity. The study found moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis and high antifungal activity against Candida glabrata and Candida albicans, showcasing the potential of these compounds in developing new antimicrobial agents (Kubba & Rahim, 2018).

Antitrypanosomal, Antileishmanial, and Antimalarial Activities

  • Inhibition of Trypanothione Reductase : Research on quaternary arylalkylammonium derivatives, structurally related to the compound , demonstrated significant inhibition of trypanothione reductase, leading to potent antitrypanosomal, antileishmanial, and antimalarial activities. This indicates the compound's potential as a basis for developing new treatments for these diseases (Parveen et al., 2005).

GABAB Receptor Antagonists

  • Development of GABAB Receptor Antagonists : The compound has been investigated for its potential as a GABAB receptor antagonist. Such compounds are of interest for their therapeutic potential in treating neurological disorders (Abbenante & Prager, 1992).

Anti-Inflammatory and Antioxidant Activities

  • Evaluation of Anti-Inflammatory and Antioxidant Properties : Derivatives of similar compounds have been synthesized and evaluated for their anti-inflammatory and antioxidant activities, comparing their effects to ibuprofen and ascorbic acid, respectively. This research direction is promising for the development of new therapeutic agents (Kumar et al., 2008).

Synthesis of Antimicrobial Agents

  • Antimicrobial Agent Design : Studies on the synthesis of new quinazoline derivatives, including the structure of interest, have shown potential antimicrobial activities, suggesting the utility of these compounds in combating bacterial and fungal infections (Desai et al., 2007).

Future Directions

The future directions of research on “N-(3-Amino-4-chlorophenyl)-3-phenylpropanamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c16-13-8-7-12(10-14(13)17)18-15(19)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYOLUIDHONVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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